Dmac-dps

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

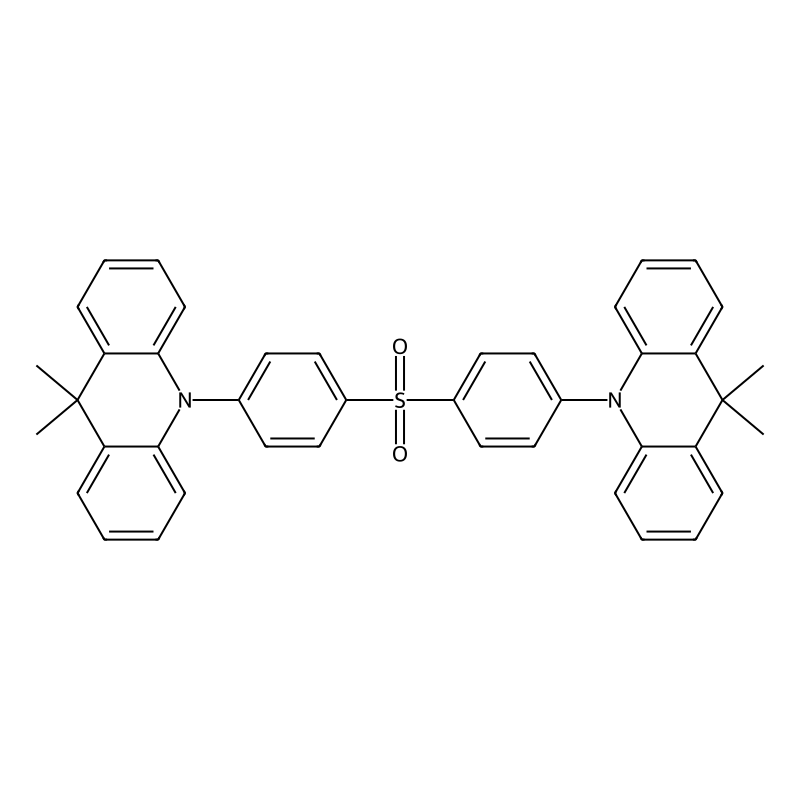

DMAC-DPS, also known as 10,10'-(4,4'-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a blue dopant material used in research on Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) [, ].

Properties of DMAC-DPS for TADF-OLEDs

Several properties of DMAC-DPS make it a valuable material for TADF-OLED research:

- Broad Blue Emission: DMAC-DPS emits light in a broad blue spectrum, contributing to the desired color output of the OLED. This broadness is characterized by a full width at half maximum (FWHM) of approximately 80 nm [].

- Short Excited State Lifetime: The excited state of DMAC-DPS has a short lifetime of around 3.0 microseconds in solid films. This short lifetime helps to minimize losses due to non-radiative decay, improving the overall efficiency of the OLED [].

- Bipolar Charge Transport: DMAC-DPS can transport both holes and electrons, which can be beneficial for device performance by reducing imbalances in charge transport within the OLED [].

- High Photoluminescence Quantum Yield (PLQY): This property refers to the efficiency of light emission from the material. DMAC-DPS exhibits high PLQYs, typically exceeding 80%. This high efficiency translates to brighter OLED devices [].

Researchers have shown that by optimizing the host material used in conjunction with DMAC-DPS, the PLQY can be further improved, reaching up to 90% [].

Research Applications of DMAC-DPS

DMAC-DPS is primarily used in research focused on developing efficient blue TADF-OLEDs. These devices have the potential to offer several advantages over conventional OLEDs, including:

- Higher Efficiency: TADF-OLEDs can theoretically achieve 100% internal quantum efficiency, meaning all excitons generated within the device are converted into emitted light []. This translates to brighter displays and lower power consumption.

- Improved Color Purity: Blue TADF-OLEDs using DMAC-DPS can achieve a purer blue emission compared to conventional fluorescent OLEDs, leading to more vivid and accurate color reproduction in displays [].

DMAC-DPS, or 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a compound widely recognized for its application in thermally activated delayed fluorescence organic light-emitting diodes (TADF-OLEDs). With a molecular formula of C₄₂H₃₆N₂O₂S and a molecular weight of 632.81 g/mol, DMAC-DPS exhibits unique photophysical properties such as a broad blue emission spectrum with a full width at half maximum of approximately 80 nm and an emission peak around 469 nm in toluene . This compound is characterized by its bipolar charge-transporting capability and high photoluminescence quantum yields (PLQYs), which can reach up to 0.90 under optimized conditions .

- In TADF-OLEDs, Dmac-dps functions as a dopant material. When the device is operational, the host material absorbs light and transfers energy to the Dmac-dps molecules [].

- Due to the molecular structure of Dmac-dps, it can undergo a process called reverse intersystem crossing, which allows for efficient emission of blue light [].

- No specific data on the toxicity of Dmac-dps is available in publicly accessible scientific publications.

- However, as with most organic compounds, it is advisable to handle Dmac-dps with care and wear appropriate personal protective equipment, such as gloves and eye protection, when working with it [].

The chemical behavior of DMAC-DPS is influenced by its structure, particularly the presence of the sulfonyl group and the acridine moieties. It can undergo various reactions typical for organic compounds, including:

- Electrophilic Aromatic Substitution: The aromatic rings in DMAC-DPS can participate in electrophilic substitution reactions.

- Nucleophilic Substitution: The acridine nitrogen can act as a nucleophile in substitution reactions.

- Thermal Reactions: The compound exhibits thermal stability with a melting point above 250 °C, indicating resistance to decomposition under heat .

The synthesis of DMAC-DPS typically involves several steps:

- Formation of the Acridine Framework: This is achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation: The incorporation of the sulfonyl group usually involves electrophilic aromatic substitution on the aromatic rings.

- Purification: Techniques such as sublimation are often employed to achieve high purity levels (>99%) .

These methods ensure that the final product retains its desirable photophysical properties.

DMAC-DPS is predominantly used in:

- TADF-OLEDs: Its efficient blue emission makes it suitable as a dopant material in organic light-emitting diodes, enhancing device performance by improving efficiency and stability .

- Photonic Devices: Due to its photoluminescent properties, it finds applications in various photonic devices beyond OLEDs.

Several compounds share structural similarities with DMAC-DPS, notably:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| DDCzTrz | Acridine derivative | Known for high thermal stability and efficiency |

| TCzTrz | Acridine derivative | Exhibits strong blue emission with low roll-off |

| CzDMAC-DPS | Acridine derivative | Enhanced charge transport properties |

DMAC-DPS stands out due to its specific combination of high PLQY, broad emission spectrum, and effective bipolar charge transport capabilities, making it particularly advantageous for TADF-OLED applications compared to these similar compounds .